molecular formula C6H8N2O B1370156 (2-Methylpyrimidin-4-yl)methanol CAS No. 1131605-06-5

(2-Methylpyrimidin-4-yl)methanol

Cat. No. B1370156
CAS RN: 1131605-06-5
M. Wt: 124.14 g/mol
InChI Key: WZAMGKJWSAIQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Methylpyrimidin-4-yl)methanol” is a chemical compound with the CAS number 1131605-06-5 . It has a molecular weight of 124.14 and its molecular formula is C6H8N2O .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H8N2O . The InChI code for this compound is 1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dry room at room temperature . The boiling point of this compound is not specified .

Scientific Research Applications

Molecular Structures and Ligational Modes

  • The study of pyrimidine derivatives, including those similar to (2-Methylpyrimidin-4-yl)methanol, has revealed novel molecular structures and ligational modes. For instance, the reaction of certain pyrimidine thiones with metallic compounds in methanol can yield complex structures with unique bridging ligands (Rodríguez et al., 2003).

Synthesis and Crystal Structures

  • Research into pyrimidine derivatives has led to the synthesis of novel compounds, some of which crystallize in unique forms. This includes the synthesis of certain pyrimidine compounds in methanol, revealing interesting structural properties and crystal systems (Cramer et al., 1997).

Catalytic Reactions and Reduction Processes

  • Pyrimidine derivatives like this compound are significant in catalytic reduction processes. Studies have shown that catalytic reduction in methanol can result in the formation of different pyrimidine compounds, indicating their potential in various chemical synthesis processes (Yamanaka, 1959).

Photochemistry and Radical Formation

  • Pyrimidine derivatives are also studied for their photochemical properties. Ultraviolet irradiation in methanol can lead to the formation of semiquinone radicals, which is significant in understanding the photochemical behavior of these compounds (Castellano et al., 1974).

Applications in Pharmaceutical Synthesis

  • Some pyrimidine derivatives serve as intermediates in the synthesis of pharmaceutical drugs. For example, studies have explored the synthesis of compounds related to this compound for use in creating anticancer drugs (Lei-ming, 2012).

Process Chemistry in Industrial Applications

  • The process chemistry of pyrimidine derivatives is vital in the production of high explosives and medicinal products. Synthesis methods involving methanol and other reagents have been optimized for industrial-scale production (Patil et al., 2008).

Alkylation Reactions

  • Alkylation reactions involving pyrimidine derivatives are an area of research, with studies showing how these compounds react with alkylating agents in methanol to produce various products (Vainilavichyus & Syadyaryavichyute, 1987).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

(2-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMGKJWSAIQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308057
Record name 2-Methyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1131605-06-5
Record name 2-Methyl-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 2
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 3
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 5
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-Methylpyrimidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.